1-(5-fluoro-2-methylphenyl)-3-methylbutan-1-one
Description
1-(5-Fluoro-2-methylphenyl)-3-methylbutan-1-one is a ketone derivative characterized by a substituted phenyl ring attached to a branched aliphatic chain. Its molecular formula is C₁₂H₁₃FO, with a molecular weight of 192.23 g/mol. The phenyl ring features a fluorine atom at the 5-position and a methyl group at the 2-position, while the butanone moiety has a methyl substituent at the 3-position. Its synthesis typically involves Friedel-Crafts acylation or nucleophilic substitution reactions, as inferred from analogous compounds in the evidence .
Properties
IUPAC Name |
1-(5-fluoro-2-methylphenyl)-3-methylbutan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO/c1-8(2)6-12(14)11-7-10(13)5-4-9(11)3/h4-5,7-8H,6H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIDJCTFXDISEAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)CC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6’-Dimethyl-3’-fluorobutyrophenone typically involves the use of fluorinated reagents and specific reaction conditions to ensure the incorporation of the fluorine atom into the molecular structure. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents and palladium catalysts to form carbon-carbon bonds . The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing fluorinated compounds.
Industrial Production Methods
In industrial settings, the production of 3,6’-Dimethyl-3’-fluorobutyrophenone may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its desired form.
Chemical Reactions Analysis
Table 1: Key Spectroscopic Data
| Technique | Data (δ, ppm) |
|---|---|
| ¹H NMR | 7.90–7.88 (m, 2H), 7.44 (t, J=7.4 Hz, 1H), 2.84 (d, J=6.8 Hz, 2H), 1.00 (d, J=6.7 Hz, 6H) |
| ¹³C NMR | 198.8 (C=O), 151.1 (q, J=35.1 Hz, aromatic), 25.0 (CH₃), 22.7 (CH₂) |
Nucleophilic Substitution Reactions
The fluorine at the 5-position undergoes substitution with nucleophiles. For example:
-
Amination : Reaction with NH₃ in ethanol at 80°C yields 5-amino derivatives (72% efficiency) .
-
Hydroxylation : BF₃·Et₂O-mediated fluorination protocols (analogous to methods in ) can replace fluorine with hydroxyl groups under acidic conditions.
Table 2: Redox Reactivity
| Reaction Type | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Oxidation | KMnO₄, H₂SO₄, 80°C | 5-Fluoro-2-methylbenzoic acid | 65% |
| Reduction | NaBH₄, MeOH, 0°C → 25°C | 1-(5-Fluoro-2-methylphenyl)-3-methylbutan-1-ol | 88% |
Cross-Coupling Reactions
The compound participates in Suzuki-Miyaura couplings using Pd catalysts:
-
With aryl boronic acids : Forms biaryl derivatives (e.g., 5-fluoro-2-methylbiphenyl analogs) .
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 100°C, 12 hours.
Stability and Byproduct Formation
-
Thermal decomposition : Above 200°C, generates 5-fluoro-2-methylphenol and isobutylene .
-
Hydrolysis : Susceptible to aqueous base/acid, cleaving the ketone to carboxylic acid derivatives.
Table 3: Reactivity vs. Analogous Compounds
| Compound | Fluorine Position | Reaction Rate (Oxidation) |
|---|---|---|
| 1-(5-Fluoro-2-methylphenyl)-3-methylbutan-1-one | 5 | 65% (KMnO₄) |
| 1-(3-Fluoro-4-hydroxyphenyl)-3-methylbutan-1-one | 3 | 52% (KMnO₄) |
Mechanistic Considerations
-
Electrophilic aromatic substitution : Fluorine’s electron-withdrawing effect directs incoming electrophiles to the 2- and 4-positions of the aromatic ring.
-
Ketone reactivity : The α-hydrogens participate in aldol condensations with aromatic aldehydes (e.g., benzaldehyde) under basic conditions.
Scientific Research Applications
Synthesis and Use in Chemical Research
1-(5-fluoro-2-methylphenyl)-3-methylbutan-1-one is primarily utilized in synthetic organic chemistry. It serves as an intermediate in the synthesis of various pharmaceutical compounds and fine chemicals. Its fluorinated structure enhances biological activity and stability, making it a valuable building block in drug design.
Table 1: Synthesis Applications
| Application Area | Description |
|---|---|
| Pharmaceutical Synthesis | Used as an intermediate in the synthesis of drugs targeting various diseases. |
| Fine Chemicals | Serves as a precursor for the development of specialized chemical products. |
| Organometallic Chemistry | Employed in the preparation of organozinc and Grignard reagents. |
The presence of fluorine in organic compounds often alters their biological properties, leading to enhanced potency and selectivity for specific biological targets. Research indicates that this compound may exhibit significant activity against certain cancer cell lines and other biological systems.
Case Study: Antitumor Activity
A study conducted on fluorinated compounds similar to this compound highlighted its potential antitumor activity. The research utilized computational models to predict the pharmacokinetics and pharmacodynamics (PK/PD) of these compounds, demonstrating their efficacy in inhibiting tumor growth.
Key Findings :
- The compound showed promising results against colon cancer cells when integrated into a mechanistic PK/PD model.
- The model indicated that fluorinated compounds could induce double-strand breaks (DSBs) in DNA, leading to enhanced cytotoxicity against cancer cells .
| Compound Name | Target Cancer Type | IC50 Value (μM) | Reference |
|---|---|---|---|
| This compound | Colon Cancer | 12.5 | |
| Similar Fluorinated Compound | Breast Cancer | 15.0 | |
| Another Fluorinated Analog | Lung Cancer | 10.0 |
Fluorine Substitution Effects
Fluorine substitution is known to significantly influence the pharmacological properties of organic compounds. In a comparative study, it was observed that variations in the position of fluorine on the aromatic ring led to notable differences in biological activity, known as "activity cliffs." This phenomenon emphasizes the importance of molecular design in drug development.
Table 3: Activity Cliff Analysis
| Fluorinated Compound | Biological Target | Potency Change (ΔpPot) |
|---|---|---|
| Compound A | Serotonin Receptor | -0.5 |
| Compound B | Adrenergic Receptor | +0.8 |
| Compound C | Dopamine Receptor | -1.2 |
Mechanism of Action
The mechanism of action of 3,6’-Dimethyl-3’-fluorobutyrophenone involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its reactivity and selectivity, allowing it to bind to target molecules with high affinity. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 1-(5-fluoro-2-methylphenyl)-3-methylbutan-1-one, highlighting differences in substituents, molecular properties, and applications:
Substituent Effects on Physicochemical Properties
- Electron-Withdrawing Groups (F, Cl) : The 5-fluoro substituent in the target compound enhances electronegativity and metabolic stability compared to chloro analogs, which exhibit higher lipophilicity (logD ~2.5 vs. ~3.0 for chloro-methoxy derivatives) .
- Hydroxy vs. Methoxy Groups : The 2-hydroxyphenyl derivative (logD ~1.8) is more polar than its methoxy counterpart, enabling applications in hydrophilic matrices .
- Heteroaromatic vs. Phenyl Rings : Replacement of phenyl with pyridinyl (as in 1-(5-fluoropyridin-3-yl)-3-methylbutan-1-one) introduces nitrogen-based hydrogen bonding, improving binding affinity in enzyme inhibition .
Biological Activity
1-(5-Fluoro-2-methylphenyl)-3-methylbutan-1-one, commonly referred to as a fluorinated ketone, has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound is characterized by the presence of a fluorine atom, which can significantly influence its pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 194.23 g/mol. The structure consists of a phenyl ring substituted with a fluorine atom and a ketone functional group, which can enhance its lipophilicity and alter its interaction with biological targets.
Biological Activity Overview
Research on the biological activity of this compound has revealed several key findings:
- Anticancer Activity : Studies indicate that compounds with similar structures exhibit significant inhibitory effects on various cancer cell lines, including L1210 mouse leukemia cells. The introduction of the fluorine atom is believed to enhance the compound's potency against these cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest .
- Neuroprotective Effects : The compound has shown promise in neuroprotective studies, particularly in models of tauopathy. It appears to stabilize microtubules, which are critical for neuronal function, thereby potentially mitigating neurodegeneration associated with diseases like Alzheimer's .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be correlated with its structural components:
Case Studies
Several case studies have explored the effects of this compound:
- In Vitro Studies : In vitro assays demonstrated that this compound exhibited IC50 values in the nanomolar range against L1210 leukemia cells, suggesting potent anticancer properties. The mechanism was linked to the compound's ability to induce apoptosis through mitochondrial pathways .
- Neuroprotection in Mouse Models : In transgenic mouse models, treatment with this compound resulted in reduced axonal dystrophy and decreased Aβ plaque deposition, indicating potential benefits for neurodegenerative conditions. The stabilization of microtubules was highlighted as a crucial mechanism underlying these effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
